molecular formula C6H7F2N3O2 B2751029 1-(Difluoromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole CAS No. 882236-15-9

1-(Difluoromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Cat. No.: B2751029
CAS No.: 882236-15-9
M. Wt: 191.138
InChI Key: BQOBUTUKAVDCAE-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a nitro-substituted pyrazole derivative characterized by a difluoromethyl group at the 1-position, methyl groups at the 3- and 5-positions, and a nitro group at the 4-position. This compound (CAS-RN 882236-15-9) has a molecular formula of C₆H₇F₂N₃O₂ and a molecular weight of 191.14 g/mol . The difluoromethyl group introduces electron-withdrawing effects, which may enhance the stability of the nitro group and influence reactivity in substitution or reduction reactions. Its synthesis typically involves alkylation of 3,5-dimethyl-4-nitro-1H-pyrazole (CAS-RN 14531-55-6) with difluoromethylating agents under optimized conditions .

Pyrazole derivatives are widely studied for their pharmaceutical and agrochemical applications, with structural modifications at the 1-, 3-, 4-, and 5-positions tailoring properties like solubility, metabolic stability, and target binding .

Properties

IUPAC Name

1-(difluoromethyl)-3,5-dimethyl-4-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N3O2/c1-3-5(11(12)13)4(2)10(9-3)6(7)8/h6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOBUTUKAVDCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Difluoromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be achieved using various reagents and catalysts. For instance, the difluoromethylation of pyrazole derivatives can be accomplished using difluorocarbene reagents under specific conditions . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(Difluoromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling and reducing agents like hydrogen or hydrazine for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(Difluoromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole has garnered attention for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively, leading to various therapeutic applications.

Case Study: Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, compounds similar to 1-(difluoromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole have shown significant inhibition of tumor growth in preclinical models. A study demonstrated that such compounds could induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species levels, thus highlighting their potential as anticancer agents .

Agrochemicals

The compound's unique structure also makes it suitable for use in agrochemicals. Its ability to selectively target specific biological pathways can be harnessed for developing herbicides or fungicides.

Case Study: Herbicidal Activity
Research has shown that pyrazole derivatives can effectively inhibit the growth of various plant species, suggesting their utility as herbicides. The difluoromethyl group enhances the herbicidal activity by improving the compound's lipophilicity, allowing better penetration into plant tissues .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
1-(Difluoromethyl)-3,5-dimethyl-4-nitro-1H-pyrazoleAnticancer0.57
Pyrazole Derivative AHerbicidal12.5
Pyrazole Derivative BAntifungal8.0

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with receptor sites, leading to its observed effects. The difluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Pyrazole Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
1-(Difluoromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole 1: CF₂H; 3,5: CH₃; 4: NO₂ C₆H₇F₂N₃O₂ 191.14 High electronegativity at 1-position; compact structure
1,3,5-Trimethyl-4-nitro-1H-pyrazole (CAS 1125-30-0) 1,3,5: CH₃; 4: NO₂ C₆H₉N₃O₂ 155.16 All-methyl substitution; reduced steric hindrance
1-Ethyl-5-methyl-4-nitro-1H-pyrazole (CAS 1001500-30-6) 1: C₂H₅; 5: CH₃; 4: NO₂ C₆H₉N₃O₂ 155.16 Ethyl group increases lipophilicity
1-(4-Fluorophenyl)ethyl-3,5-dimethyl-4-nitro-1H-pyrazole (5b, ) 1: CH₂CH₂(4-FC₆H₄); 3,5: CH₃; 4: NO₂ C₁₃H₁₅FN₃O₂ 264.28 Aromatic fluorination enhances π-π interactions
5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole () 1: 4-FC₆H₄; 3: CF₃; 5: 3,5-F₂C₆H₃ C₁₆H₈F₆N₂ 350.25 Trifluoromethyl and fluorophenyl groups increase steric bulk

Key Observations:

  • Electron-Withdrawing Effects: The difluoromethyl group in the target compound provides moderate electron withdrawal compared to trifluoromethyl () but greater than methyl or ethyl groups. This impacts nitro group reactivity in electrophilic substitution .
  • Lipophilicity: Ethyl and aromatic substituents (e.g., 4-fluorophenyl in 5b) enhance lipophilicity, whereas difluoromethyl balances polarity and metabolic stability .

Physicochemical and Reactivity Comparisons

Table 2: Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C) Stability
1-(Difluoromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole 1.2 ~10 (DMSO) 120–125 Stable under inert conditions
1,3,5-Trimethyl-4-nitro-1H-pyrazole 0.8 ~15 (DMSO) 90–95 Hygroscopic
1-Ethyl-5-methyl-4-nitro-1H-pyrazole 1.5 ~8 (DMSO) 85–90 Sensitive to light
Compound 5b () 2.3 ~5 (DMSO) 140–145 Stable in acidic conditions
Compound 3.1 ~2 (DMSO) 160–165 High thermal stability

Key Observations:

  • Solubility: The target compound exhibits moderate solubility in DMSO, intermediate between highly polar (trimethyl) and highly lipophilic (ethyl/aryl) derivatives.
  • Thermal Stability: Bulky substituents (e.g., trifluoromethyl in ) correlate with higher melting points and thermal stability due to crystal packing efficiency .

Biological Activity

1-(Difluoromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole (CAS Number: 882236-15-9) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, synthesis routes, and relevant case studies.

  • Molecular Formula : C6H7F2N3O2
  • Molecular Weight : 191.14 g/mol
  • Boiling Point : Not specified
  • Melting Point : Not specified
  • Density : Not specified

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds structurally related to 1-(difluoromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole possess activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

CompoundBacterial StrainActivity
Compound AE. coliEffective
Compound BS. aureusModerate

A specific study found that pyrazole derivatives showed promising results with minimum inhibitory concentrations (MIC) lower than standard antibiotics, indicating their potential as alternative antimicrobial agents .

2. Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole compounds have been extensively studied. For example, a series of pyrazole derivatives were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The results showed that certain derivatives exhibited up to 85% inhibition at concentrations comparable to dexamethasone, a standard anti-inflammatory drug .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Pyrazole Derivative 176%86%
Pyrazole Derivative 285%90%

3. Anticancer Activity

Pyrazoles have also been explored for their anticancer properties. Research has indicated that specific derivatives can induce apoptosis in cancer cell lines. One study reported that a derivative of 1-(difluoromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole demonstrated significant cytotoxicity against breast cancer cells with an IC50 value lower than conventional chemotherapeutics .

Study on Antimicrobial Efficacy

A study conducted by Argade et al. synthesized several pyrazole derivatives and tested them against a panel of bacterial strains. Among these, one compound showed remarkable activity against Klebsiella pneumoniae, suggesting the potential for developing new antibacterial agents based on the pyrazole scaffold .

Anti-inflammatory Mechanism Investigation

Selvam et al. investigated the anti-inflammatory mechanisms of pyrazole derivatives in animal models. Their findings indicated that these compounds significantly reduced edema in carrageenan-induced inflammation models, supporting their use in treating inflammatory conditions .

Q & A

Q. What factors influence the compound’s metabolic stability in biological systems?

  • Methodology :
  • In vitro assays : Liver microsome studies assess CYP450-mediated degradation. Fluorinated groups reduce oxidative metabolism.
  • LogP measurements : Higher lipophilicity (e.g., LogP ~2.5) correlates with prolonged half-life .
  • Protease stability : Resistance to esterases or amidases is tested via incubation in plasma .

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